molecular formula C26H39N3O7 B1663053 HMB-Val-Ser-Leu-VE CAS No. 862891-04-1

HMB-Val-Ser-Leu-VE

Cat. No. B1663053
M. Wt: 505.6 g/mol
InChI Key: YQKMRGLFGXKLJC-VOSPOJDESA-N
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Description

HMB-Val-Ser-Leu-VE is an irreversible, cell-permeable, potent, and specific inhibitor of the trypsin-like activity of the 20S proteasome . It is a tripeptide-based compound bearing a C-terminal vinyl ester .


Synthesis Analysis

HMB-Val-Ser-Leu-VE is a prototype vinyl ester inhibitor .


Molecular Structure Analysis

The molecular formula of HMB-Val-Ser-Leu-VE is C26H39N3O7 . It has an average mass of 505.604 Da and a monoisotopic mass of 505.278809 Da .


Chemical Reactions Analysis

HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .


Physical And Chemical Properties Analysis

HMB-Val-Ser-Leu-VE has a density of 1.2±0.1 g/cm3, a boiling point of 754.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It has an enthalpy of vaporization of 115.3±3.0 kJ/mol and a flash point of 409.8±32.9 °C . Its index of refraction is 1.539 .

Scientific Research Applications

Proteasome Inhibition

  • Scientific Field: Cell Biology
  • Application Summary: HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .
  • Methods of Application: The compound is typically used in vitro in cell culture experiments. It is soluble in DMF, DMSO, and ethanol .
  • Results/Outcomes: The compound has been shown to have an IC50 value of 0.033 µM for the trypsin-like activity of the 20S proteasome .

Immunogenic Peptide Generation

  • Scientific Field: Immunology
  • Application Summary: HMB-Val-Ser-Leu-VE has been used to study the generation and presentation of immunogenic peptides presented by MHC class I molecules .
  • Methods of Application: The compound is used in vitro in cell culture experiments with HLA-A2 positive lymphoblastoid cells .
  • Results/Outcomes: HMB-Val-Ser-Leu-VE caused a dose-dependent increase of CLG-specific killing, suggesting that it favored the generation and presentation of immunogenic peptides .

properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMRGLFGXKLJC-VOSPOJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HMB-Val-Ser-Leu-VE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
N COOCH2CH - Citeseer
… For long term storage, we suggest that HMB-Val-Ser-Leu-VE be stored as supplied at -20C. It should … The solubility of HMB-Val-Ser-Leu-VE in these solvents is approximately 20 mg/ml. …
Number of citations: 2 citeseerx.ist.psu.edu
D Steverding, A Baldisserotto, X Wang… - Experimental …, 2011 - Elsevier
Nine vinyl ester tripeptides selective for inhibition of mammalian proteasome trypsin-like activity were tested for in vitro activity against Trypanosoma brucei. Interestingly, two …
Number of citations: 15 www.sciencedirect.com
A Abdul‐Hafez, J Markey, B Uhal - The FASEB Journal, 2017 - Wiley Online Library
… Several proteasome inhibitors (Lactacystin, clasto‐Lactacystin β‐lactone, MG132, HMB‐Val‐Ser‐Leu‐VE, and Epoxomicin) were used on MLE12 cell culture to detect the effects on ACE…
Number of citations: 3 faseb.onlinelibrary.wiley.com
M Marastoni, A Baldisserotto, C Trapella… - European journal of …, 2006 - Elsevier
… Starting from Hmb-Val-Ser-Leu-VE prototype, we investigated P2 position and N-terminal substitution. The more effective inhibitors of the series showed remarkable inhibition and …
Number of citations: 16 www.sciencedirect.com
A Baldisserotto, M Marastoni, I Lazzari… - European journal of …, 2008 - Elsevier
… IC 50 values against proteasome subsite activities obtained after 30 min of incubation are reported in Table 2, and compared to prototype vinyl ester inhibitor HMB-Val-Ser-Leu-VE and …
Number of citations: 20 www.sciencedirect.com
A Baldisserotto, M Marastoni, C Trapella… - European journal of …, 2007 - Elsevier
… HMB-Val-Ser-Leu-VE is the most potent derivatives of the series with an IC 50 … Best superposition of HMB-Val-Ser-Leu-VE (light grey) and TMC95A (black) obtained by the flexible …
Number of citations: 17 www.sciencedirect.com
C Leonardo-Sousa, AN Carvalho, RA Guedes… - Molecules, 2022 - mdpi.com
Proteasome inhibitors have shown relevant clinical activity in several hematological malignancies, namely in multiple myeloma and mantle cell lymphoma, improving patient outcomes …
Number of citations: 12 www.mdpi.com
A Baldisserotto, C Franceschini… - Journal of Peptide …, 2010 - Wiley Online Library
… DFT calculations and docking simulations carried out on HMB-Val-Ser-Leu-VE proved that the C-terminal pharmacophore is surrounded by several residues; in particular, the OH group …
Number of citations: 4 onlinelibrary.wiley.com
P Wei, K Zhu, J Cao, X Lin, X Shen… - Journal of agricultural …, 2021 - ACS Publications
… In ESI+, (R)-pterosin B was positively correlated with menadione, 4′-methoxymucidin, N-oleoyl taurine, and HMB–Val–Ser–Leu–VE and negatively correlated with mepromate. …
Number of citations: 12 pubs.acs.org
EM Huntsman, RM Cho, HV Kogan… - Biomolecules, 2021 - mdpi.com
… dexazomib, carfilzomib, bortezomib, epoxomicin, HMB-Val-Ser-Leu-VE, MG262, and the two … all tested proteasome inhibitors except HMB-Val-Ser-Leu-VE (Supplemental Figure S5 and …
Number of citations: 6 www.mdpi.com

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